Cas no 852180-52-0 (Benzo[b]thiophene-3-methanol,5-bromo-)
Benzo[b]thiophene-3-methanol,5-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-3-methanol,5-bromo-
- (5-bromo-1-benzothiophen-3-yl)methanol
- (5-bromo-3-benzo[b]thienyl)methanol
- 5-bromobenzothiophene-3-methanol
- AS-63469
- CS-0322330
- G78818
- J-501548
- (5-Bromo-benzo[b]thiophen-3-yl)-methanol
- DB-010580
- MFCD08060475
- 852180-52-0
- SCHEMBL2217042
- (5-bromobenzo[b]thiophen-3-yl)methanol
- MYIMGJBVLBPXGC-UHFFFAOYSA-N
- AKOS024110865
- DTXSID20428727
-
- MDL: MFCD08060475
- Inchi: 1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
- InChI Key: MYIMGJBVLBPXGC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(CO)=CS2
Computed Properties
- Exact Mass: 241.94000
- Monoisotopic Mass: 241.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.699
- Melting Point: 79 °C
- Boiling Point: 379.9°C at 760 mmHg
- Flash Point: 183.6°C
- Refractive Index: 1.722
- PSA: 48.47000
- LogP: 3.15610
Benzo[b]thiophene-3-methanol,5-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 138653-1G |
(5-Bromo-3-benzothienyl)methanol, 97% |
852180-52-0 | 97% | 1G |
¥ 2073 | 2022-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-100mg |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 100mg |
¥481.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-250mg |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 250mg |
¥1003.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-1g |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 1g |
¥2005.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-5g |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 5g |
¥5615.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-10g |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 10g |
¥9377.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393000-25g |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 97% | 25g |
¥16075.00 | 2024-07-28 | |
| abcr | AB224611-1 g |
(5-Bromo-3-benzo[b]thienyl)methanol; 95% |
852180-52-0 | 1g |
€241.10 | 2023-01-26 | ||
| Crysdot LLC | CD11045797-5g |
(5-Bromobenzo[b]thiophen-3-yl)methanol |
852180-52-0 | 95+% | 5g |
$646 | 2024-07-18 | |
| eNovation Chemicals LLC | D769734-100mg |
Benzo[b]thiophene-3-methanol,5-bromo- |
852180-52-0 | 97% | 100mg |
$110 | 2024-06-07 |
Benzo[b]thiophene-3-methanol,5-bromo- Suppliers
Benzo[b]thiophene-3-methanol,5-bromo- Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Benzo[b]thiophene-3-methanol,5-bromo-
Benzo[b]thiophene-3-methanol, 5-bromo- (CAS No. 852180-52-0): A Comprehensive Overview
Benzo[b]thiophene-3-methanol, 5-bromo- (CAS No. 852180-52-0) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds with a benzene ring fused to a thiophene ring. The presence of the bromine substituent at the 5-position adds further complexity and functionality to the molecule, making it an interesting candidate for various applications.
The benzo[b]thiophene scaffold is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The introduction of a bromine atom at the 5-position of the thiophene ring can significantly influence the compound's electronic and steric properties, thereby modulating its biological activity. Recent studies have highlighted the potential of benzo[b]thiophene-3-methanol, 5-bromo- in various therapeutic areas, particularly in cancer research and drug discovery.
In the context of cancer research, benzo[b]thiophene-3-methanol, 5-bromo- has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation and survival. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against tyrosine kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth and division. The bromine substituent was found to enhance the compound's binding affinity to the target enzyme, leading to more effective inhibition.
Furthermore, benzo[b]thiophene-3-methanol, 5-bromo- has shown promise as a lead compound in the development of new anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further optimization and clinical evaluation. Preclinical studies have indicated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those resistant to conventional chemotherapy agents.
Beyond its anticancer properties, benzo[b]thiophene-3-methanol, 5-bromo- has also been explored for its potential in other therapeutic areas. For instance, recent research has suggested that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings open up new possibilities for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of benzo[b]thiophene-3-methanol, 5-bromo- involves several well-established chemical reactions. One common approach is to start with a brominated thiophene derivative and undergo a series of transformations to introduce the benzo ring and the methanol functionality. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize each step for large-scale production.
In terms of safety and toxicity, preliminary studies have shown that benzo[b]thiophene-3-methanol, 5-bromo- exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary before it can be advanced to clinical trials. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and carcinogenicity.
The future prospects for benzo[b]thiophene-3-methanol, 5-bromo- are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its potential in combination therapies with other drugs. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for preclinical and clinical studies.
In conclusion, benzo[b]thiophene-3-methanol, 5-bromo- (CAS No. 852180-52-0) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an important molecule for further investigation and development in medicinal chemistry and drug discovery.
852180-52-0 (Benzo[b]thiophene-3-methanol,5-bromo-) Related Products
- 5381-24-8(3-(Hydroxymethyl)benzoBthiophene)
- 139710-72-8(Benzo[b]thiophene, 3-(methoxymethyl)-)
- 89935-22-8(1-Dibenzothiophenemethanol, 6-methyl-)
- 62615-29-6(Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-)
- 22754-64-9( )
- 1196-09-4(5-Bromo-3-methylbenzobthiophene)
- 7312-24-5(5-bromo-1-benzothiophene-3-carboxylic acid)
- 19075-36-6(6-bromo-3-methylbenzo[b]thiophene)
- 51830-53-6((1-benzothiophen-7-yl)methanol)
- 451524-34-8((4-Methylbenzo[b]thiophen-3-yl)methanol)